N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Schiff base reduction route, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for triazole formation, palladium catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways, making it effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the ethoxyphenyl group.
N-(2-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the methoxyphenyl group.
Uniqueness
N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both ethoxyphenyl and methoxyphenyl groups, which may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-18-7-5-4-6-14(18)12-20-19(24)17-13-23(22-21-17)15-8-10-16(25-2)11-9-15/h4-11,13H,3,12H2,1-2H3,(H,20,24) |
InChI Key |
YWIVQERHVKHLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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